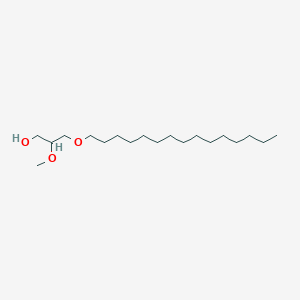

2-Methoxy-3-(pentadecyloxy)propan-1-OL

説明

2-Methoxy-3-(pentadecyloxy)propan-1-OL is a polyfunctional alcohol derivative featuring a propane backbone substituted with a methoxy (–OCH₃) group at the C2 position and a pentadecyloxy (–OC₁₅H₃₁) group at the C3 position, alongside a primary hydroxyl (–OH) group at the C1 position. This structure imparts unique amphiphilic properties, combining the hydrophilicity of the hydroxyl group with the hydrophobicity of the long alkyl chain. Such compounds are often explored for applications in surfactants, lipid-based drug delivery systems, or stabilizers in formulations.

特性

CAS番号 |

84337-40-6 |

|---|---|

分子式 |

C19H40O3 |

分子量 |

316.5 g/mol |

IUPAC名 |

2-methoxy-3-pentadecoxypropan-1-ol |

InChI |

InChI=1S/C19H40O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-18-19(17-20)21-2/h19-20H,3-18H2,1-2H3 |

InChIキー |

HMHRFOLVGAYUQR-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCCCCCCOCC(CO)OC |

製品の起源 |

United States |

類似化合物との比較

Table 1: Physical Properties of 2-Methoxy-3-(pentadecyloxy)propan-1-OL and Analogous Compounds

*Calculated based on molecular formula.

†Estimated due to long alkyl chain increasing intermolecular van der Waals forces.

††Predicted lower than water, aligning with hydrophobic alkyl dominance.

†††Higher than shorter-chain alcohols due to reduced volatility.

Key Observations :

- Molar Mass: The pentadecyloxy group increases molar mass by ~5.5× compared to 3-(Diethylamino)-2,2-dimethyl-propan-1-ol .

- Boiling Point : The extended alkyl chain elevates boiling points significantly compared to linear alcohols (e.g., propan-1-ol, butan-1-ol) .

- Solubility : Insolubility in water contrasts sharply with smaller alcohols, reflecting the dominance of the hydrophobic C15 chain.

- Flash Point : Reduced volatility due to the long chain likely raises the flash point, enhancing safety during handling .

Chemical Stability and Reactivity

- Ether Stability : Ether linkages (–O–) are generally resistant to hydrolysis under neutral conditions but may cleave in strong acids or oxidizing environments. The methoxy group may confer slight electronic stabilization compared to bulkier substituents.

- Alkyl Chain Stability : Long alkyl chains are prone to oxidative degradation, though the methoxy group’s electron-donating effects could mitigate this. highlights that methoxy-substituted pyrazines exhibit relative stability during storage, suggesting similar substituents here may enhance stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。